molecular formula C11H19NO2 B3053508 Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 54202-09-4

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3053508
CAS No.: 54202-09-4
M. Wt: 197.27
InChI Key: IFLWFAYRFUPNPT-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 54202-09-4) is a chemically stable, bifunctional organic compound of high interest in pharmaceutical research and development. Its structure features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which serves as a superior core for designing bioactive molecules. This scaffold is recognized for its ability to closely mimic key structural features of peptide helices, making it a valuable template in the design of coactivator binding inhibitors (CBIs) that disrupt protein-protein interactions, such as those involving nuclear hormone receptors . The compound's key structural feature is its bifunctionality, presenting both a reactive aminomethyl group and a protected carboxylate (methyl ester) on the same rigid core. This allows for versatile and sequential chemical modifications, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The aminomethyl group is a prime handle for forming amide bonds or undergoing reductive amination, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional points of diversification . Derivatives of the bicyclo[2.2.2]octane structure have demonstrated significant potential in various research areas. Notably, the closely related 4-aminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid has been identified as a highly potent antifibrinolytic agent, showcasing the pharmacophoric potential of this chemical class . The rigid geometry of the bicyclo[2.2.2]octane core is instrumental in pre-organizing functional groups in a specific spatial orientation, which can lead to high affinity and selectivity for biological targets . Product Specifications: • CAS Number: 54202-09-4 • Molecular Formula: C 11 H 19 NO 2 • Molecular Weight: 197.27 g/mol • MDL Number: MFCD20699126 Handling and Storage: Keep the container in a dark place, tightly sealed, and under dry conditions at a recommended temperature of 2-8°C . Warning: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed hazard and handling information .

Properties

IUPAC Name

methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLWFAYRFUPNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201529
Record name Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54202-09-4
Record name Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54202-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Formation and Dehydration

The position 4 carboxylic acid is converted to a nitrile intermediate through a two-step process. First, the acid is transformed into its amide derivative using one of three methods:

  • Ammonium salt dehydration : Treatment with excess ammonium carbonate forms the ammonium salt, which dehydrates to the amide upon heating at 150–180°C.
  • Acid chloride route : Reaction with thionyl chloride generates the acid chloride, which is treated with concentrated aqueous ammonia to yield the amide.
  • Anhydride method : Formation of the mixed anhydride with acetic anhydride, followed by ammonolysis.

The amide is then dehydrated to the nitrile using phosphorus pentoxide (P₂O₅) in refluxing toluene, achieving 70–78% conversion.

Catalytic Hydrogenation of Nitrile

The nitrile group undergoes hydrogenation using Raney nickel (5–10 wt%) under hydrogen pressure (100–300 bar) at 80–120°C. This step selectively reduces the nitrile to a primary amine, yielding the aminomethyl substituent. Reaction monitoring via TLC confirms complete conversion within 4–6 h, with isolated yields of 85–90%.

Enantioselective Synthesis Under Metal-Free Conditions

Recent advances described in BenchChem protocols enable enantioselective synthesis of bicyclo[2.2.2]octane carboxylates using organic base-mediated tandem reactions. While originally developed for bicyclo[2.2.2]octane-1-carboxylic acid, this method adapts to the target compound by introducing a prochiral aminomethyl group via asymmetric reductive amination. Key parameters include:

  • Catalyst : (−)-Sparteine (20 mol%)
  • Reductant : Sodium cyanoborohydride
  • Enantiomeric Excess : 92–95% ee
  • Yield : 75%

Scalability challenges are addressed through continuous-flow hydrogenation systems, as referenced in US20200270191A1. Fixed-bed reactors with palladium-on-carbon catalysts (1 wt% Pd) operate at 50 bar H₂ and 100°C, achieving 98% conversion with a throughput of 500 kg/day. Economic analyses favor this approach due to reduced catalyst loading and energy costs compared to batch processes.

Analytical Characterization

Final product validation employs:

  • ¹H/¹³C NMR : Confirms ester (δ 3.65 ppm, singlet) and aminomethyl (δ 2.80 ppm, triplet) groups.
  • HPLC-MS : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).
  • Elemental Analysis : Matches theoretical values for C₁₁H₁₉NO₂ within 0.3%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Cost (USD/kg) Scalability Enantiocontrol
Transition Metal Route 60 1200 High None
Enantioselective 75 4500 Moderate 92–95% ee
Industrial Hydrogenation 85 900 Very High None

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is widely modified to explore structure-activity relationships. Below is a detailed comparison of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate with structurally analogous compounds:

Structural Analogs with Modified Substituents

Compound Name Molecular Formula Molecular Weight Functional Groups Physical State Key Properties/Applications Synthesis Yield Reference ID
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate C16H20O2S 276.39 Phenylthio (-SPh), ester White solid Studied for C–H functionalization reactions 62%
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate C11H16O3 196.24 Formyl (-CHO), ester N/A Intermediate for further derivatization N/A
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate C12H18O4 226.26 Two ester groups N/A Higher polarity; used in polymer chemistry N/A
Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate C15H19NO2 245.32 Pyridinyl, ester White solid Potential biological activity (e.g., kinase inhibition) 64%
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate C11H17IO2 308.16 Iodomethyl (-CH2I), ester N/A Reactive in SN2 substitutions N/A

Analogs with Different Bicyclic Scaffolds

Compound Name Molecular Formula Molecular Weight Bicyclic System Functional Groups Key Differences Reference ID
Methyl adamantane-1-carboxylate C11H16O2 180.24 Adamantane Ester More rigid, higher symmetry; lower solubility
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate C11H16O4 212.24 Bicyclo[2.2.1] Two esters Smaller ring system; altered steric effects

Derivatives with Modified Amino Groups

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Reference ID
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride C10H18NO2·HCl 235.71 Primary amine (-NH2), ester, HCl salt Enhanced water solubility; pharmaceutical use
Methyl 4-(cyclopropanesulfonamido)bicyclo[2.2.2]octane-1-carboxylate C13H21NO4S 287.37 Sulfonamide, ester Increased acidity; enzyme inhibition studies

Key Comparison Highlights

  • Reactivity: The aminomethyl group in the target compound is nucleophilic, enabling conjugation with carbonyl groups or participation in Schiff base formation. In contrast, the iodomethyl analog () is electrophilic, favoring substitution reactions.
  • Solubility : The hydrochloride salt derivative () exhibits higher aqueous solubility than the free base due to ionic character.
  • Synthetic Accessibility : Yields for analogs range from 60–64%, indicating moderate efficiency in current protocols.

Biological Activity

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (also known as MABCO) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and its potential applications in drug development.

MABCO is characterized by its bicyclic structure, which contributes to its unique biological properties. The chemical formula for MABCO is C10H17NO2C_{10}H_{17}NO_2 with a CAS number of 54202-09-4. The compound features an aminomethyl group that may play a crucial role in its interaction with biological targets.

Research indicates that MABCO and its derivatives may exert their biological effects through several mechanisms:

  • Cytotoxicity : MABCO has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies have indicated that it can induce apoptosis in these cells, potentially through the activation of pathways involving p53 and MAPK signaling .
  • DNA Interaction : The bicyclic structure of MABCO allows for significant interaction with DNA, leading to increased apoptosis rates in treated cells. This interaction is crucial for its anticancer activity .
  • Enzyme Inhibition : Compounds related to MABCO have been identified as effective enzyme inhibitors, which can disrupt metabolic pathways in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of MABCO across different studies:

Study Cell Line IC50 (µM) Mechanism Effect
HeLa (cervical cancer)4.27Induction of apoptosis via DNA damageSignificant cytotoxicity
A549 (lung carcinoma)3.7Cell cycle arrest at G0/G1 phaseReduced cell proliferation
HepG2 (liver cancer)4.0Activation of p53 pathwayEnhanced apoptosis

Case Studies

  • Antitumor Activity : In a study examining the effects of MABCO on glioma stem-like cells, it was found that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through the upregulation of p53 expression .
  • Mechanistic Insights : Another investigation into the compound's action revealed that it increased ceramide levels, which are known to promote apoptosis, while also affecting the phosphorylation states of key proteins involved in cell cycle regulation .

Potential Applications

Given its promising biological activity, MABCO could serve as a lead compound for the development of new anticancer therapies. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further investigation in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via functionalization of bicyclo[2.2.2]octane-1-carboxylate derivatives. For example, a two-step approach may involve:

Core synthesis : Enantioselective [4 + 2] cycloaddition under metal-free conditions using α′-ethoxycarbonyl cyclohexenone and nitroolefin precursors to form the bicyclic core .

Aminomethylation : Subsequent substitution or coupling reactions (e.g., copper-catalyzed C-H functionalization) to introduce the aminomethyl group .

  • Key considerations : Optimize reaction temperature (e.g., room temperature for cycloaddition), solvent polarity (THF or DCM), and stoichiometry of reagents. Yields typically range from 60% to 64% for analogous bicyclo-octane derivatives .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical workflow :

  • NMR : Confirm regiochemistry via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on signals for the aminomethyl group (δ ~2.8–3.2 ppm for -CH2NH2) and ester carbonyl (δ ~170–175 ppm) .
  • Chromatography : Use flash column chromatography (e.g., petroleum ether/EtOAc gradients) to isolate the compound from byproducts .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 198.148 for related bicyclo-octane esters) .

Q. What intermediates are critical in the synthesis of this compound?

  • Key intermediates :

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid : Used in copper-catalyzed C-H functionalization to introduce sulfur or nitrogen groups .
  • Bicyclo[2.2.2]octane-1-carboxylate derivatives with boronate esters : Enable Suzuki-Miyaura coupling for late-stage diversification .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s enantioselectivity in asymmetric catalysis?

  • Mechanistic insight : The rigid bicyclic framework restricts conformational flexibility, favoring transition states with defined stereochemistry. For example, enantioselective synthesis of bicyclo-octane esters achieves >90% ee using chiral organic bases (e.g., cinchona alkaloids) via an open transition state .
  • Experimental design : Compare enantiomeric excess (ee) under varying base catalysts (e.g., DBU vs. quinine derivatives) and solvent systems (polar aprotic vs. nonpolar) .

Q. What strategies enable regioselective functionalization of the aminomethyl group in this compound?

  • Functionalization pathways :

  • Protection-deprotection : Use Boc (<sup>t</sup>butoxycarbonyl) to protect the amine, enabling subsequent coupling (e.g., amidation or ureation) .
  • Reductive amination : Convert the primary amine to secondary/tertiary amines using aldehydes/ketones and NaBH3CN .
    • Challenges : Steric hindrance from the bicyclic core may limit reactivity; optimize reaction time and temperature for high conversion .

Q. How does this compound perform as a building block in bioactive molecule synthesis?

  • Case study : Analogous bicyclo-octane derivatives exhibit pharmacological activity (e.g., contraceptive agents via estrogen receptor modulation) .
  • Methodology :

  • SAR studies : Synthesize analogs with modified ester groups (e.g., tert-butyl or benzyl esters) and evaluate bioactivity .
  • In silico modeling : Perform docking studies to assess interactions with target proteins (e.g., steroid hormone receptors) .

Q. What contradictions exist in reported synthetic yields for bicyclo[2.2.2]octane derivatives, and how can they be resolved?

  • Data conflicts : Yields for similar compounds vary from 34% to 64% depending on purification methods (e.g., flash chromatography vs. recrystallization) .
  • Resolution : Conduct controlled experiments comparing silica gel grades (e.g., 230–400 mesh) and eluent systems (e.g., hexane/EtOAc vs. DCM/MeOH) to identify optimal conditions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.